(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of (2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing both nitrogen-containing ring systems and carboxylic acid functional groups. The official IUPAC designation for this compound is (E)-3-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enoic acid, which precisely describes the spatial arrangement and connectivity of all constituent atoms. The nomenclature begins with the specification of the stereochemistry at the alkene linkage, indicated by the (E) prefix, which denotes the trans configuration of the double bond between the second and third carbon atoms of the propenoic acid chain. The pyrazole ring system is identified as 1H-pyrazol, with the numbering system beginning from the nitrogen atom bearing the substituent.
The systematic name incorporates several key structural elements that require careful attention to naming conventions. The 2-methylpropyl substituent, commonly referred to as the isobutyl group, is attached to the nitrogen atom at position 1 of the pyrazole ring, necessitating the specification of both the point of attachment and the branched nature of the alkyl chain. The connection between the pyrazole ring and the propenoic acid moiety occurs at position 4 of the pyrazole system, which represents the carbon atom adjacent to the nitrogen-nitrogen bond but separated from both nitrogen atoms by one carbon position. This structural arrangement places the unsaturated carboxylic acid chain in direct conjugation with the pyrazole aromatic system, contributing significantly to the compound's electronic properties and chemical reactivity.
Properties
IUPAC Name |
(E)-3-[1-(2-methylpropyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-8(2)6-12-7-9(5-11-12)3-4-10(13)14/h3-5,7-8H,6H2,1-2H3,(H,13,14)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCONSZAWTYSHM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanism of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a pyrazole ring substituted with a 2-methylpropyl group and an acrylate moiety, which contributes to its reactivity and biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Interaction with Receptors : It may act as a ligand for various receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antiproliferative Effects : Studies suggest that derivatives of pyrazole compounds exhibit significant antiproliferative activity against multiple cancer cell lines, indicating potential as an anticancer agent.
Antiproliferative Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit notable antiproliferative effects against various tumor cell lines. The growth inhibition (GI50) values for these compounds often reach sub-micromolar concentrations.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | < 0.5 |
| This compound | MCF7 (Breast) | < 0.7 |
| This compound | HeLa (Cervical) | < 0.6 |
Case Studies
Case Study 1: Anticancer Activity
A study investigated the antiproliferative effects of various pyrazole derivatives on human cancer cell lines. The results indicated that this compound significantly inhibited cell growth in A549 and MCF7 cells, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. This apoptotic effect was confirmed through flow cytometry analyses and Western blotting techniques .
Scientific Research Applications
The compound (2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid has garnered attention in various scientific domains due to its unique structural properties and potential applications. This article explores its applications across different fields, including medicinal chemistry, agricultural science, and material science, supported by data tables and case studies.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound showed promising results in inhibiting cancer cell proliferation. The mechanism involves the induction of apoptosis in cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway .
Anti-inflammatory Properties
Another notable application is in the realm of anti-inflammatory agents. Research has shown that derivatives of this compound can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for conditions such as arthritis and other inflammatory diseases. The structure allows for interaction with key enzymes involved in inflammation, leading to reduced symptoms and improved patient outcomes .
Case Study: Pyrazole Derivatives in Cancer Treatment
A comprehensive study focused on a series of pyrazole derivatives, including this compound, revealed their effectiveness against various cancer cell lines. The study utilized both in vitro and in vivo models to assess efficacy. Results indicated a significant reduction in tumor size and improved survival rates in treated groups compared to controls .
Pesticide Development
The unique chemical structure of this compound makes it a candidate for developing new agrochemicals. Its ability to disrupt pest metabolic pathways presents opportunities for creating more effective pesticides with lower environmental impact. Field trials have shown that formulations containing this compound can significantly reduce pest populations while being less toxic to non-target organisms .
Herbicide Potential
Additionally, this compound may serve as a herbicide by inhibiting specific enzymes involved in plant growth regulation. Studies have demonstrated that certain pyrazole derivatives can effectively control weed growth without harming crop yield .
Polymer Synthesis
This compound has been explored for its potential use in synthesizing novel polymers. Its reactive double bond allows for incorporation into polymer chains, enhancing material properties such as thermal stability and mechanical strength. Research indicates that polymers derived from this compound exhibit superior performance characteristics compared to traditional materials .
Case Study: Polymer Blends
A study investigated the use of this compound in creating polymer blends for packaging applications. The resulting materials demonstrated improved barrier properties and mechanical strength, making them suitable alternatives to conventional plastics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share the core (2E)-3-(pyrazol-4-yl)prop-2-enoic acid structure but differ in substituents on the pyrazole ring or the carboxylic acid moiety:
Table 1: Key Structural Analogues and Their Properties
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Effects on Physicochemical Properties: The isobutyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents (e.g., methyl in ). This could enhance membrane permeability but reduce solubility in aqueous media. Aromatic substituents (e.g., phenyl or 4-methylphenyl in ) expand the conjugated system, which may stabilize the molecule or enable interactions with aromatic residues in proteins.
Functional Group Modifications :
- The ester derivative in replaces the carboxylic acid with a methyl ester, significantly altering solubility and bioavailability. Esters are often used as prodrugs to enhance absorption.
Biological Relevance: Pyrazole derivatives are known for diverse bioactivities, including kinase inhibition and anti-inflammatory effects. The isobutyl group in the target compound may position it as a candidate for targeting hydrophobic binding pockets . Chlorinated analogs (e.g., ) could exhibit enhanced reactivity in electrophilic substitution reactions or improved metabolic stability.
Preparation Methods
General Synthetic Strategy
The synthesis typically follows these key steps:
- Formation of the substituted pyrazole ring : The pyrazole core is constructed or functionalized with a 1-(2-methylpropyl) (isobutyl) substituent at the nitrogen atom.
- Introduction of the propenoic acid side chain : The (2E)-propenoic acid moiety is attached at the 4-position of the pyrazole ring via a vinyl linkage, maintaining the E-configuration.
- Purification and characterization : Final purification is achieved through recrystallization or chromatographic techniques to ensure high purity and correct stereochemistry.
Detailed Preparation Methods
Pyrazole Substitution
The substitution at the N1 position of the pyrazole ring with the 2-methylpropyl group is commonly achieved through alkylation reactions. For example:
- Alkylation with isobutyl halides under basic conditions (e.g., sodium hydride or cesium carbonate) in polar aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
- Microwave-assisted alkylation at elevated temperatures (around 160 °C) can enhance reaction rates and yields, with reaction times as short as 30 minutes reported.
Formation of the Propenoic Acid Moiety
The (2E)-propenoic acid group is introduced typically by:
- Heck-type coupling reactions or Suzuki-Miyaura cross-coupling involving vinyl precursors and the pyrazole boronic acid derivatives.
- For example, palladium-catalyzed coupling of pyrazole boronate esters with vinyl halides in the presence of bases such as potassium carbonate at moderate temperatures (around 80 °C) for 16 hours under inert atmosphere.
- The E-configuration of the double bond is preserved through careful control of reaction conditions.
Purification Techniques
- Flash column chromatography on silica gel using mixtures of hexanes and ethyl acetate or methanol in dichloromethane.
- Recrystallization from suitable solvents.
- Use of preparative HPLC or medium-pressure liquid chromatography (MDAP) for final purification.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N1-Alkylation of pyrazole | Isobutyl bromide, NaH, THF, reflux, 24 h | 70-90 | Microwave irradiation can reduce time to 0.5 h at 160 °C |
| Formation of pyrazole boronate | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, cesium carbonate, DMF, microwave, 160 °C, 30 min | 72-100 | Microwave-assisted synthesis improves yield |
| Suzuki coupling | Pd(OAc)2, triphenylphosphine, K2CO3, 1,4-dioxane, 80 °C, 16 h | 48 | Purification by silica gel chromatography |
Research Findings and Optimization Notes
- Microwave-assisted reactions significantly improve the efficiency of alkylation and borylation steps, reducing reaction times from hours to minutes while maintaining or improving yields.
- The choice of base (cesium carbonate preferred over potassium carbonate in some cases) and solvent (DMF or THF) critically influences reaction outcomes.
- Palladium-catalyzed cross-coupling reactions require careful control of atmosphere (nitrogen or argon) and temperature to prevent side reactions and maintain stereochemical integrity.
- Purification methods must be adapted to the specific impurities formed during synthesis; chromatographic techniques are commonly employed.
- The compound's stability under standard laboratory conditions allows for flexible reaction conditions but requires monitoring to prevent isomerization of the double bond.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Alkylation base | Sodium hydride or cesium carbonate | Facilitates N1 substitution on pyrazole |
| Alkylation solvent | THF or DMF | Solubilizes reactants, affects reaction rate |
| Alkylation temperature | Reflux or 160 °C (microwave) | Higher temp improves yield, reduces time |
| Cross-coupling catalyst | Pd(OAc)2 with triphenylphosphine | Enables C-C bond formation |
| Cross-coupling base | Potassium carbonate | Neutralizes acids, promotes coupling |
| Cross-coupling solvent | 1,4-Dioxane | Stabilizes catalyst, good solubility |
| Reaction atmosphere | Inert gas (N2 or Ar) | Prevents oxidation, side reactions |
| Purification method | Silica gel chromatography | Removes impurities, isolates pure product |
Q & A
Q. What are the recommended synthetic routes for (2E)-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via ester hydrolysis of intermediates such as 2-methylpropyl esters, as demonstrated in analogous pyrazole derivatives (e.g., conversion of esters to carboxylic acids under basic conditions) . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting pH/temperature to minimize side products. For example, hydrolysis of 2-methylpropyl esters in similar structures requires 1–2 M NaOH at 60–80°C for 4–6 hours .
Q. How should researchers address discrepancies in spectral data (e.g., NMR, IR) during structural characterization?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Use orthogonal techniques:
- NMR : Compare H and C chemical shifts with density functional theory (DFT)-calculated values for E/Z isomers .
- IR : Confirm enoic acid C=O stretching (~1700 cm) and pyrazole ring vibrations (1520–1600 cm) .
- X-ray crystallography : Resolve ambiguities via single-crystal analysis, as applied to structurally related pyrazole-prop-2-enoic acid derivatives .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to exploit solubility differences .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediates, followed by reverse-phase C18 columns for the final product .
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 10% → 90% acetonitrile over 20 min) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
- Methodological Answer :
- Analog synthesis : Modify the pyrazole substituent (e.g., replace 2-methylpropyl with cyclopropylmethyl) and test for activity shifts .
- Biological assays : Pair synthetic analogs with enzymatic inhibition studies (e.g., COX-2 or kinase assays) to correlate substituent effects with IC values .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole-prop-2-enoic acid derivatives?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
- Metabolic stability testing : Assess compound degradation in liver microsomes to explain discrepancies between in vitro and in vivo results .
- Epimer analysis : Separate co-eluting epimers via chiral HPLC (e.g., Chiralpak AD-H column) to evaluate individual bioactivities .
Q. How can in vivo pharmacokinetic parameters be optimized for this compound?
- Methodological Answer :
- Prodrug design : Synthesize methyl or ethyl esters to enhance bioavailability, followed by esterase-mediated hydrolysis in vivo .
- Pharmacokinetic profiling : Conduct rodent studies with LC-MS/MS quantification to calculate AUC, , and clearance rates .
- Toxicity screening : Use zebrafish models to assess acute toxicity (LC) and hepatotoxicity via ALT/AST measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
